N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with fluorophenyl and chlorophenyl groups. Its molecular structure includes a 3-chloro-4-fluorophenyl acetamide moiety linked to a bicyclic triazole-dione system, which is further substituted with a 4-fluorophenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N5O3/c19-12-7-10(3-6-13(12)21)22-14(27)8-25-16-15(23-24-25)17(28)26(18(16)29)11-4-1-9(20)2-5-11/h1-7,15-16H,8H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTXTGSOQDZESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyrrolo[3,4-d][1,2,3]triazole Core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of Chloro and Fluoro Substituents: These substituents can be introduced through halogenation reactions using reagents such as chlorine and fluorine sources.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving halogenated aromatic compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. The chloro and fluoro substituents may enhance binding affinity to certain enzymes or receptors, while the triazole core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Isostructural Halogenated Derivatives
highlights the synthesis of isostructural chloro and bromo derivatives of triazole-thiazole hybrids. For example:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole : This compound shares the 4-fluorophenyl and chlorophenyl motifs but replaces the pyrrolo-triazol-dione system with a thiazole-pyrazole scaffold. The bromo analog (4-bromophenyl) exhibits similar geometry but altered electronic properties due to the larger atomic radius of bromine, which may influence binding affinity in therapeutic applications .
Acetamide-Based Triazole Derivatives
lists compounds such as N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide , which replaces the fluorophenyl groups with pyrazine and ethoxy substituents. The substitution of fluorine with ethoxy reduces electronegativity but improves solubility, while the pyrazine ring introduces hydrogen-bonding capabilities .
Structural Analogs with Modified Aryl Groups
describes 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo-triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide, a close analog of the target compound. This modification highlights the critical role of para-halogenation in optimizing ligand-receptor interactions .
Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound is unavailable, analogs in exhibit antimicrobial properties. The chloro-fluoro substitution pattern is associated with enhanced membrane penetration in Gram-negative bacteria . Additionally, the triazole-dione scaffold may inhibit enzymes like cyclooxygenase or kinases, as seen in related pyrrolo-triazole derivatives .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a chloro and fluorine substituent on the phenyl ring and a pyrrolo-triazole moiety. The molecular formula is , with a molecular weight of approximately 446.90 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Its mechanism involves:
- Enzyme Inhibition : The presence of the pyrrolo-triazole moiety is believed to enhance binding affinity to target enzymes.
- Molecular Interactions : The chloro and fluoro groups can form hydrogen bonds and hydrophobic interactions with active sites of enzymes.
Inhibitory Effects on Enzymes
Recent studies have highlighted the compound's inhibitory effects on tyrosinase (AbTYR), an enzyme involved in melanin production. The following table summarizes the IC50 values for various derivatives:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-acetamide | 0.19 | |
| N-(3-chloro-4-fluorophenyl)-5-(4-fluorophenyl)-triazole | 1.72 | |
| Kojic Acid (standard) | 17.76 |
These results indicate that the compound exhibits significant inhibitory activity against tyrosinase at low micromolar concentrations.
Case Studies
- Study on Melanin Production : A study demonstrated that derivatives of N-(3-chloro-4-fluorophenyl)-2-acetamide were effective in reducing melanin production in melanoma cells by inhibiting tyrosinase activity. The most potent derivative showed an IC50 value of 0.19 µM, which is considerably lower than that of kojic acid, a standard reference compound.
- Docking Studies : Molecular docking studies confirmed that the 3-chloro-4-fluorophenyl fragment plays a crucial role in binding to the catalytic pocket of AbTYR. This finding was consistent with biochemical data showing enhanced inhibitory effects when this moiety was present .
Research Findings
Research indicates that modifications to the core structure of the compound can lead to variations in biological activity:
- Structural Modifications : Compounds with additional substituents at specific positions on the phenyl ring exhibited improved potency against tyrosinase. For example, introducing a methyl group to the acetyl linking group resulted in compounds with IC50 values comparable to or better than existing inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
